molecular formula C6H3BrN2O4 B1266097 4-Bromo-1,2-dinitrobenzene CAS No. 610-38-8

4-Bromo-1,2-dinitrobenzene

Cat. No.: B1266097
CAS No.: 610-38-8
M. Wt: 247 g/mol
InChI Key: XNXZZFQZGVFMAN-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

4-Bromo-1,2-dinitrobenzene, a derivative of benzene, primarily targets aromatic compounds . It is known to interact with these compounds in a process called electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first step, the electrophile (in this case, the bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving aromatic compounds. The compound’s ability to undergo electrophilic aromatic substitution allows it to interact with these pathways, potentially altering their function . .

Pharmacokinetics

Given its molecular weight of 247003 , it is likely that the compound has some degree of bioavailability

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can have various molecular and cellular effects, depending on the specific context. For example, it has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It has also been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity towards reducing agents such as Sn/HCl and H2/Pd can lead to the formation of 2,4-diaminobromobenzene . Additionally, its solubility in water and methanol can affect its distribution and availability in different environments.

Biochemical Analysis

Biochemical Properties

4-Bromo-1,2-dinitrobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. It is known to interact with glutathione S-transferase (GST), an enzyme involved in detoxification processes. The interaction between this compound and GST leads to the formation of a glutathione conjugate, which is crucial for the detoxification of harmful substances in the body . Additionally, this compound can act as a substrate in various biochemical assays, helping researchers understand enzyme kinetics and protein functions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound also affects the expression of genes involved in detoxification and antioxidant defense, thereby modulating cellular responses to environmental stressors . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, impacting energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, the binding of this compound to GST results in the formation of a covalent bond, leading to enzyme inhibition . This interaction is essential for understanding the detoxification mechanisms and the role of GST in cellular defense. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to cumulative cellular damage, affecting cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause oxidative stress, cellular damage, and even cell death . It is essential to determine the threshold effects and safe dosage levels to minimize adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to detoxification and antioxidant defense. It interacts with enzymes such as GST, which catalyzes the conjugation of this compound with glutathione, leading to the formation of a detoxified product . This interaction is crucial for maintaining cellular homeostasis and protecting cells from oxidative damage. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of bromine and nitro groups in this compound can influence its localization within the cell, affecting its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dinitrobenzene can be synthesized through the nitration of 4-bromonitrobenzene. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems for better control and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as 4-amino-1,2-dinitrobenzene.

    Reduction: 4-Bromo-1,2-diaminobenzene.

    Electrophilic Aromatic Substitution: Further substituted nitrobenzene derivatives.

Properties

IUPAC Name

4-bromo-1,2-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZZFQZGVFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209857
Record name NSC 10252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-38-8
Record name 4-Bromo-1,2-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-38-8
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Record name NSC 10252
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Record name 610-38-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10252
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Record name NSC 10252
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dinitrobromobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BN4PBM7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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